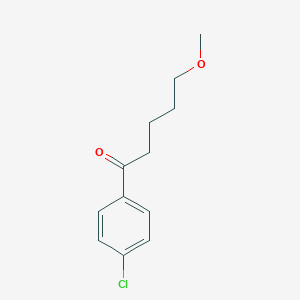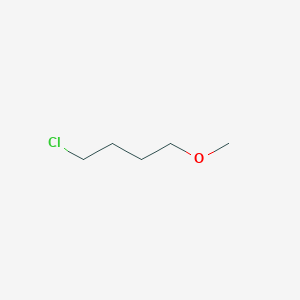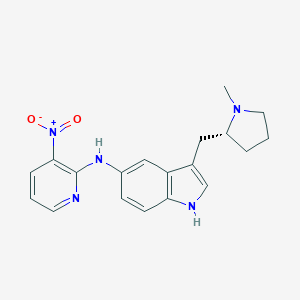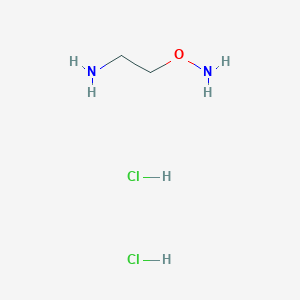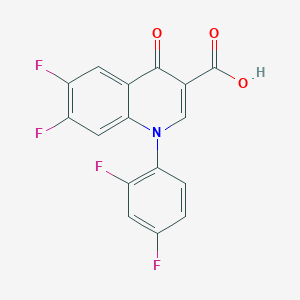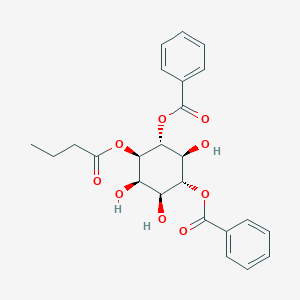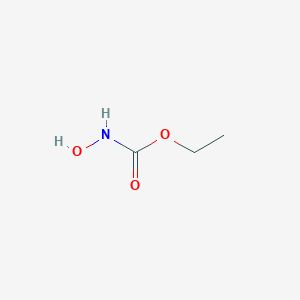
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid” is a chemical compound with the molecular formula C14H12ClNO3 . It is also known as 7-Chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the displacement of the chloro substituent from 7-chloro-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acid employing the requisite nitrogen nucleophile .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Applications De Recherche Scientifique
Antibacterial Drug Synthesis
This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride , a widely used antibacterial drug . Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and is effective against a broad range of bacterial infections. The presence of the 7-chloro-1-cyclopropyl group is crucial for the antibacterial activity, as it contributes to the inhibition of bacterial DNA gyrase, which is essential for DNA replication.
Structural Modifications for Enhanced Activity
Researchers have explored various structural modifications of this compound to enhance its antibacterial properties . By altering substituents on the quinoline ring, scientists can develop new fluoroquinolones with improved efficacy and reduced resistance. This includes modifications at positions 1–8 of the quinoline system or through annelation, which can lead to compounds with a higher level of antibacterial activity.
Study of Mechanism of Action
The compound serves as a model to study the mechanism of action of fluoroquinolones . Understanding how fluoroquinolones inhibit bacterial enzymes like DNA gyrase and topoisomerase IV can help in designing drugs that are more effective against drug-resistant bacterial strains.
Development of Metal Complexes
The formation of metal complexes with fluoroquinolones, including this compound, has been studied for their potential applications . These complexes can have different pharmacological properties and can be used to enhance the drug’s activity or modify its delivery and release in biological systems.
Research on Drug Impurities
As a reference substance, this compound is used in the identification and quantification of impurities in pharmaceutical preparations . This is crucial for ensuring the safety and efficacy of the drugs.
Comparative Studies for Drug Development
The compound is used in comparative studies against other fluoroquinolones to determine the most effective compounds for clinical use . By comparing the activity and safety profiles of various compounds, researchers can select the best candidates for further development and clinical trials.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the compound 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid is currently unknown. This compound is a research chemical and more studies are needed to identify its primary targets and their roles .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As a research chemical, it’s possible that this compound could affect various biochemical pathways. More research is needed to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
Propriétés
IUPAC Name |
7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYOJZNJRIKFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

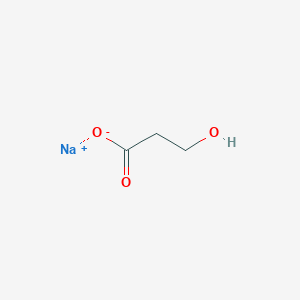

![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
